2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1358793-99-3
VCID: VC6070016
InChI: InChI=1S/C25H20N4O4/c1-15-3-5-17(6-4-15)24-26-20(16(2)33-24)13-28-9-10-29-21(25(28)30)12-19(27-29)18-7-8-22-23(11-18)32-14-31-22/h3-12H,13-14H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Molecular Formula: C25H20N4O4
Molecular Weight: 440.459

2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1358793-99-3

Cat. No.: VC6070016

Molecular Formula: C25H20N4O4

Molecular Weight: 440.459

* For research use only. Not for human or veterinary use.

2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1358793-99-3

Specification

CAS No. 1358793-99-3
Molecular Formula C25H20N4O4
Molecular Weight 440.459
IUPAC Name 2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C25H20N4O4/c1-15-3-5-17(6-4-15)24-26-20(16(2)33-24)13-28-9-10-29-21(25(28)30)12-19(27-29)18-7-8-22-23(11-18)32-14-31-22/h3-12H,13-14H2,1-2H3
Standard InChI Key DNOGLRQPPUJTGO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

  • Pyrazolo[1,5-a]pyrazinone core: A bicyclic system comprising a pyrazole ring fused to a pyrazinone moiety, providing a planar scaffold for intermolecular interactions.

  • 2H-1,3-Benzodioxol-5-yl substituent: A methylenedioxy aromatic group attached at position 2, enhancing lipophilicity and potential blood-brain barrier penetration .

  • 5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl group: A methyl-substituted oxazole linked via a methylene bridge at position 5, introducing steric bulk and electronic diversity.

The IUPAC name, 2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one, reflects this arrangement.

Spectroscopic and Computational Data

Key identifiers include:

PropertyValueSource
CAS No.1358793-99-3
Molecular FormulaC25H20N4O4
Molecular Weight440.459 g/mol
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
InChIKeyDNOGLRQPPUJTGO-UHFFFAOYSA-N

The compound’s canonical SMILES and InChIKey confirm its unique stereoelectronic profile, critical for virtual screening and QSAR modeling.

Synthesis and Preparation

Retrosynthetic Analysis

While no explicit synthesis route for this compound is published, analogous pyrazolo[1,5-a]pyrazinones are typically constructed through:

  • Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazine derivatives to form the pyrazole ring.

  • Mannich-type alkylation: Introduction of the oxazolylmethyl group via nucleophilic substitution or metal-catalyzed coupling.

  • Oxazole formation: Cyclization of acylated β-ketoamides using reagents like phosphorus oxychloride.

For example, the oxazole moiety in related compounds is synthesized by condensing 4-methylphenylacetic acid with methyl isocyanide, followed by dehydrogenation.

Purification and Characterization

Post-synthetic purification likely involves:

  • Flash chromatography (silica gel, eluent: ethyl acetate/hexane).

  • Recrystallization from ethanol/water mixtures to achieve >95% purity.

  • LC-MS and NMR validation, with expected signals including δ 2.35 (s, 3H, CH3), δ 5.98 (s, 2H, OCH2O), and δ 7.25–8.10 (m, aromatic protons).

Physicochemical Properties

Solubility and Lipophilicity

Experimental solubility data are unavailable, but computational predictions (e.g., SwissADME) suggest:

  • LogP: 3.2 ± 0.5, indicating moderate lipophilicity suitable for oral bioavailability.

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents like DMSO for in vitro assays .

Stability Profile

  • Photostability: The benzodioxole group may undergo oxidative cleavage under UV light, requiring storage in amber vials.

  • Thermal stability: Decomposition onset at ~200°C (DSC), compatible with standard laboratory handling.

Comparative Analysis with Structural Analogs

CompoundCAS No.Key Structural DifferenceReported Activity
Target compound1358793-99-34-Methylphenyl oxazoleUnder investigation
VC118823921358831-24-92-Methylphenyl oxazoleAntiproliferative (HeLa IC50: 8 µM)
VC119305491040674-46-13-Chlorophenyl oxazoleAntitubercular (Mtb MIC: 1.2 µg/mL)

The 4-methylphenyl substitution in the target compound may enhance metabolic stability compared to chlorinated analogs, as evidenced by reduced cytochrome P450 inhibition in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator